

Application Notes: O-Desmethyl quinidine as a Cytochrome P450 2D6 Probe

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600916*

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Introduction

Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically prescribed drugs. Its high degree of genetic polymorphism results in significant interindividual variability in metabolic capacity, which can lead to adverse drug reactions or therapeutic failures. Consequently, the in vitro characterization of CYP2D6 inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).

Quinidine is a well-established, potent competitive inhibitor of CYP2D6 and is often used as a positive control inhibitor in clinical and preclinical DDI studies.[1] **O-Desmethyl quinidine** is an active metabolite of quinidine. While it also inhibits CYP2D6, its potency is considerably lower than that of the parent compound.[2] This document provides detailed protocols and data for utilizing **O-Desmethyl quinidine** in the characterization of CYP2D6 activity, primarily as a comparator or test inhibitor. The focus will be on standard in vitro inhibition assays where a known CYP2D6 substrate is used to measure the enzyme's activity in the presence of an inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory potential of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (K_i). The following table summarizes the reported inhibitory constants for quinidine and its metabolite, **O-Desmethyl quinidine**, against CYP2D6.

Compound	Parameter	Value (µM)	Substrate Used	System
Quinidine	Ki	0.013 - 0.034	Dextromethorphan	Yeast Microsomes / Recombinant
Ki	0.129	Dextromethorphan	Human Liver Microsomes	
O-Desmethyl quinidine	Ki	0.43 - 2.3	Dextromethorphan	Yeast Microsomes

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following protocol describes a standard in vitro assay to determine the IC50 value of a test compound, such as **O-Desmethyl quinidine**, for CYP2D6-mediated metabolism. The protocol utilizes Dextromethorphan as the probe substrate, as its O-demethylation to Dextrophan is a well-characterized CYP2D6-specific reaction.

Protocol 1: In Vitro CYP2D6 Inhibition Assay (IC50 Determination)

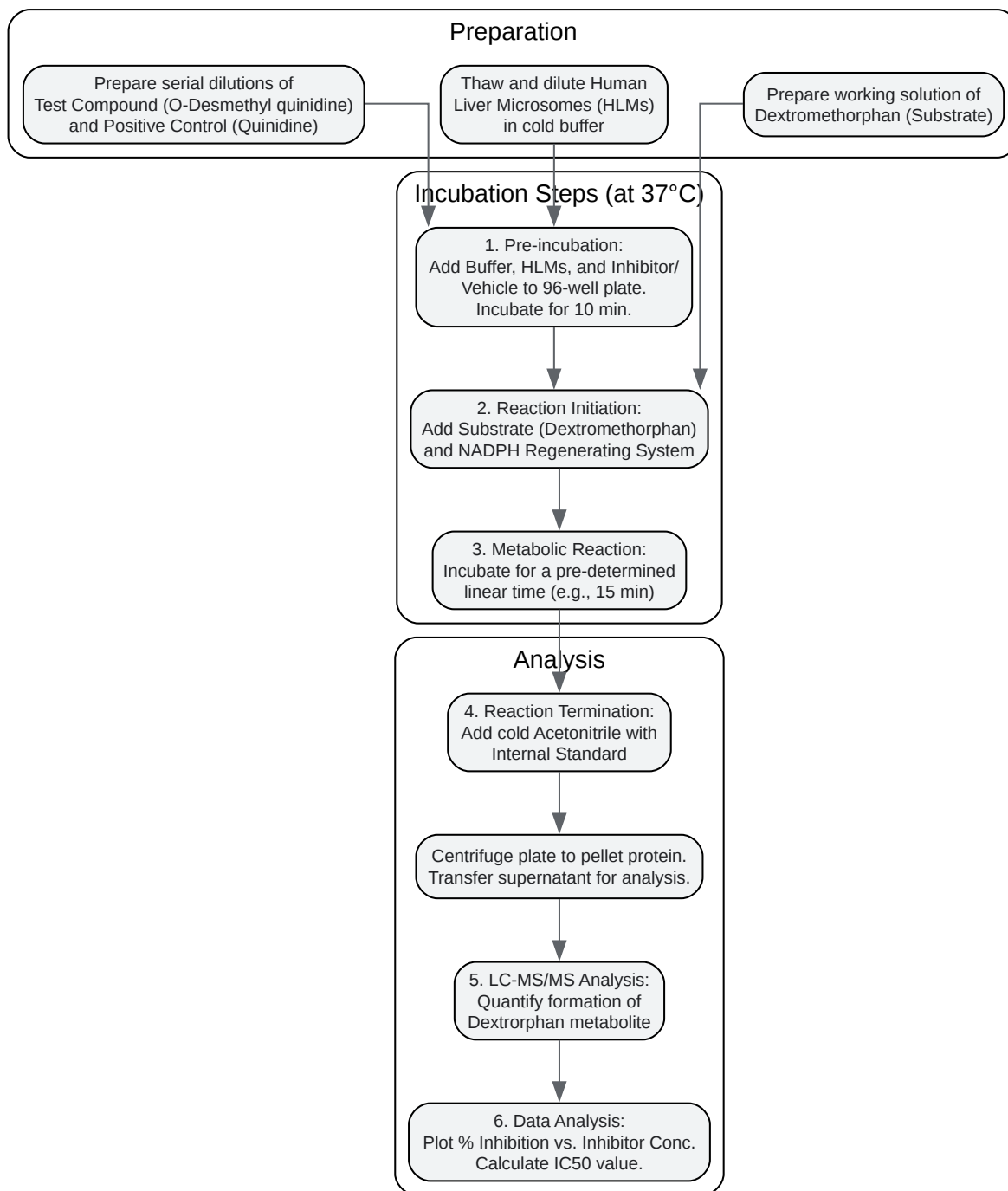
Objective: To determine the concentration of a test compound (e.g., **O-Desmethyl quinidine**) that produces 50% inhibition of CYP2D6 activity.

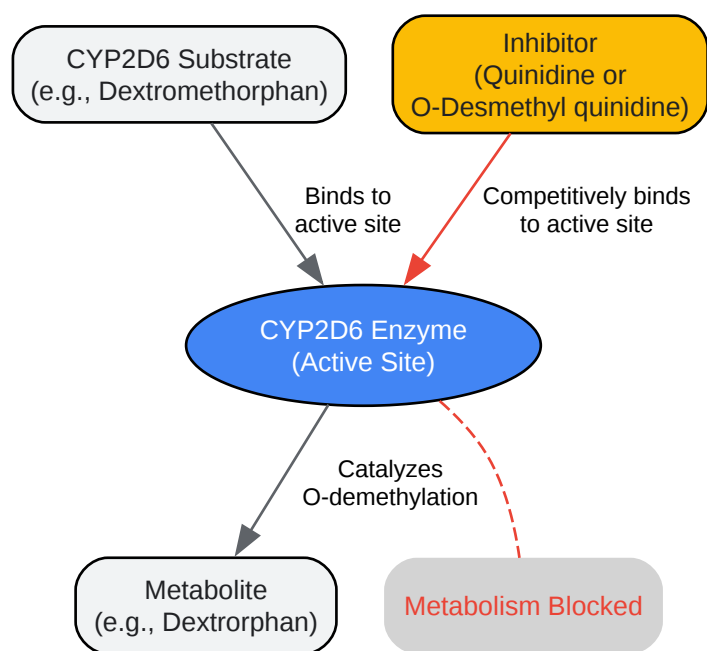
Materials and Reagents:

- Human Liver Microsomes (HLMs)
- Dextromethorphan (CYP2D6 substrate)
- Test Inhibitor (e.g., **O-Desmethyl quinidine**) Stock Solution
- Quinidine (Positive Control Inhibitor) Stock Solution

- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) with internal standard (for reaction termination and sample preparation)
- 96-well incubation plates
- LC-MS/MS system for analysis

Experimental Workflow:





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References

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- 2. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cytochrome P450 2D6 by Sarpogrelate and its active metabolite, M-1, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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